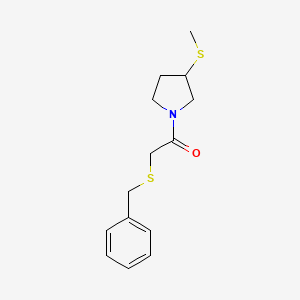
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a pyrrolidine ring substituted with benzylthio and methylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with benzylthiol and methylthiol under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar organic compounds .
化学反応の分析
Types of Reactions
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio and methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)propane: Similar structure but with a propane backbone instead of ethanone.
Uniqueness
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both benzylthio and methylthio groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-benzylsulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS2/c1-17-13-7-8-15(9-13)14(16)11-18-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBLLBZDUHPDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CSCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2412455.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B2412460.png)
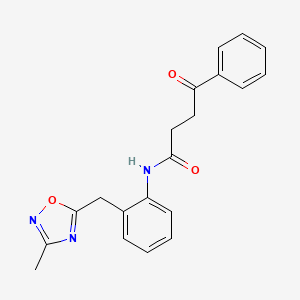
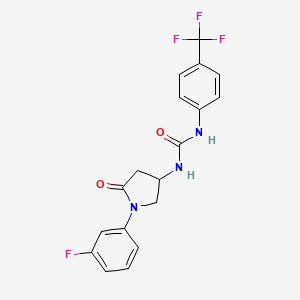
![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)
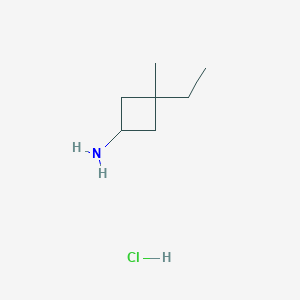
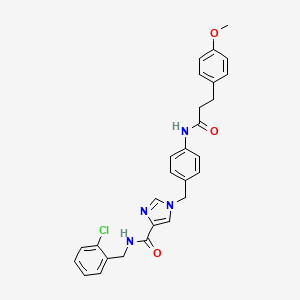
![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)
![4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide](/img/structure/B2412469.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
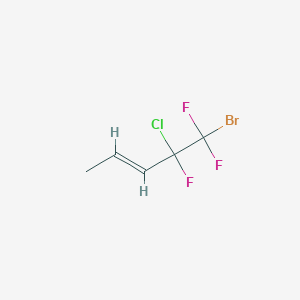
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

